Specific Scientific Field: Chemistry
Summary of the Application: 4-Methylbenzyl bromide is a chemical compound used as a reagent in organic synthesis . It’s often used as an intermediate in the production of other chemicals .
Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used in a reaction where the bromide ion is a good leaving group, allowing the formation of a new bond at the carbon .
Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of organic compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 4-Methylbenzyl bromide has been used as a reagent in the synthesis of ®- (–)-argentilactone .
Results or Outcomes: The successful synthesis of ®- (–)-argentilactone would be the expected outcome of this procedure .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Methylbenzyl bromide is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used in a reaction where the bromide ion is a good leaving group, allowing the formation of a new bond at the carbon .
Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of pharmaceutical compounds .
Summary of the Application: 4-Methylbenzyl bromide is used as a reagent for the protection of hydroxyl groups . This protection is removable by treatment with DDQ .
Methods of Application or Experimental Procedures: In this application, 4-Methylbenzyl bromide is used to protect hydroxyl groups during a reaction. After the reaction, the protecting group can be removed by treatment with DDQ .
Results or Outcomes: The successful protection and subsequent deprotection of hydroxyl groups would be the expected outcome of this procedure .
Summary of the Application: 4-Methylbenzyl bromide can be used in the synthesis of 4-methoxybenzyl derivatives .
Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of 4-methoxybenzyl derivatives .
Summary of the Application: 4-Methylbenzyl bromide has been used in the synthesis of benzothiazolium salts .
Results or Outcomes: The successful synthesis of benzothiazolium salts would be the expected outcome of this procedure .
4-Methylbenzyl bromide, also known as p-Xylyl bromide, is an organic compound with the molecular formula and a molecular weight of 185.06 g/mol. It is characterized by a bromomethyl group attached to a para-methyl-substituted benzene ring. This compound is recognized for its utility in various
4-Methylbenzyl bromide is a hazardous compound and should be handled with care. Here are some safety concerns:
These reactions are crucial for developing more complex molecules in organic synthesis .
The biological activity of 4-Methylbenzyl bromide has been investigated, particularly regarding its potential toxicity and effects on biological systems. It has been noted for its irritant properties, which can affect mucous membranes and skin upon exposure. Additionally, some studies suggest that compounds related to 4-Methylbenzyl bromide may exhibit antimicrobial or antifungal activities, although specific data on this compound's biological effects remain limited .
Various methods exist for synthesizing 4-Methylbenzyl bromide, including:
These methods highlight the versatility in producing this compound for various applications.
4-Methylbenzyl bromide serves multiple purposes across different fields:
Several compounds share structural similarities with 4-Methylbenzyl bromide, including:
| Compound Name | Structural Formula | Key Differences |
|---|---|---|
| Benzyl Bromide | C7H7Br | No methyl group at para position |
| p-Chlorobenzyl Bromide | C7H7Cl | Chlorine atom instead of methyl |
| o-Methylbenzyl Bromide | C8H9Br | Methyl group at ortho position |
These comparisons highlight the unique characteristics of 4-Methylbenzyl bromide while illustrating its functional similarities with related compounds .
Corrosive